2-Ethoxybenzhydrazide
Overview
Description
2-Ethoxybenzhydrazide, also known as EBH or 2-ethoxybenzohydrazide, is an organic compound that is used in a variety of scientific and industrial applications. It is an aromatic compound with a molecular formula of C6H10N2O2. EBH is commonly used in the synthesis of pharmaceuticals, dyes, and other organic chemicals. It is also used in the production of insecticides, fungicides, and herbicides. In addition, EBH is used in the laboratory to study the mechanisms of action of drugs and other compounds.
Scientific Research Applications
1. Spectroscopic Investigations and Antimicrobial Applications
2-Ethoxybenzhydrazide and its derivatives have been extensively studied for their spectroscopic properties and potential antimicrobial applications. For instance, research on 2-Hydroxybenzhydrazied (a close derivative) involved detailed spectroscopic analysis, revealing crucial structural parameters and electronic charge transitions. This compound has shown promising results in antibacterial and antifungal activities, backed by molecular docking program analyses (Ramesh et al., 2020).
2. Synthesis Methods and Green Chemistry
The synthesis of 2-Hydroxybenzhydrazide, another related compound, has been achieved using a solvent-free environment under ultrasonic conditions. This method aligns with the principles of green chemistry and highlights the effectiveness of using non-solvent ultrasonic methods in the synthesis of such compounds (Tian Xiao-xue, 2011).
3. Structural and Spectral Studies in Copper(II) Complexes
2-Ethoxybenzhydrazide and its derivatives have been utilized in the formation of various copper(II) complexes. Studies have focused on their crystal structures and spectral characteristics, revealing insights into their geometrical optimization and potential applications in various fields (Fousiamol et al., 2018).
4. Antimicrobial Activities of Transition Metal Complexes
Transition metal complexes involving 2-Ethoxybenzhydrazide and similar compounds have been synthesized and characterized for their antimicrobial properties. These complexes, especially those involving copper, have shown enhanced antibacterial and antifungal activities compared to their ligands alone (Badiger et al., 2012).
5. Anti-Trypanosoma cruzi Activity
Specific copper(II) complexes containing derivatives of 2-Ethoxybenzhydrazide have demonstrated significant in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of traditional drugs used in treating Chagas disease. Preliminary in vivo assays also indicated these compounds' potential in reducing parasitemia, providing a new avenue for therapeutic applications [(Paixão et al., 2019)](https://consensus.app/papers/vitro-antitrypanosoma-cruzi-activity-copperii-complexes-paixão/ba9f3c2c7acc562eba48719e9f34a2d9/?utm_source=chatgpt).
6. Application in Solid Phase Microextraction
Covalent organic frameworks (COFs) constructed with 4-hydroxybenzhydrazide, a related compound, have been employed in solid phase microextraction for the efficient extraction of phthalate esters. This application demonstrates the versatility of 2-Ethoxybenzhydrazide derivatives in analytical chemistry, particularly in environmental monitoring (Guo et al., 2019).
7. Anticancer Activity of Derivatives
Novel hydrazide-hydrazones derived from ethyl paraben, which is structurally related to 2-Ethoxybenzhydrazide, have been synthesized and evaluated for their anticancer activity. These derivatives showed promising results in inhibiting cancer cell lines, indicating potential applications in cancer therapy (Han et al., 2020).
8. Ligand-Modulated Geometry in Nickel(II) Hydrazone Complexes
Research has explored the role of 4-hydroxybenzhydrazone-related ligands in modulating the geometry of Nickel(II) complexes. This study provides insights into the structural dynamics and stability of these complexes, which could have implications in materials science and catalysis (Vrdoljak et al., 2023).
9. Crystalline Covalent Organic Frameworks
2-Ethoxybenzhydrazide derivatives have been used inthe creation of crystalline covalent organic frameworks (COFs) through hydrazone linkages. These materials are characterized by high crystallinity, chemical and thermal stability, and permanent porosity. Such frameworks expand the scope of porous materials, potentially impacting areas like gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
10. Synthesis of New Heterocyclic Compounds
2-Aminobenzhydrazide, closely related to 2-Ethoxybenzhydrazide, has been used as a precursor for synthesizing new heterocyclic compounds and Schiff bases. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hassan, 2010).
properties
IUPAC Name |
2-ethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUENYEZHMRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175226 | |
Record name | 2-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzhydrazide | |
CAS RN |
21018-13-3 | |
Record name | 2-Ethoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21018-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.